molecular formula C6H6BrN B018343 3-Bromoaniline CAS No. 591-19-5

3-Bromoaniline

Cat. No. B018343
CAS RN: 591-19-5
M. Wt: 172.02 g/mol
InChI Key: DHYHYLGCQVVLOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 3-Bromoaniline and its derivatives typically involves palladium-catalyzed reactions, such as Suzuki cross-coupling reactions. These reactions are effective in incorporating various electron-donating and withdrawing functional moieties, yielding significant yields and providing insights into the molecular electrostatic potential and reactivity descriptors of the synthesized compounds (Rizwan et al., 2021).

Molecular Structure Analysis

The molecular structure of 3-Bromoaniline derivatives has been extensively studied using density functional methods. For instance, studies on compounds like 3-amino-2-bromopyridine have involved comparing theoretical vibrational frequencies with Fourier Transform Infrared and FT-Raman spectra, providing a complete vibrational assignment and analysis based on potential energy distribution (Kandasamy & Velraj, 2012).

Chemical Reactions and Properties

3-Bromoaniline undergoes various chemical reactions, demonstrating its versatility in organic synthesis. Reactions such as the palladium(0)-catalyzed cyclization of arylamino ketones and esters lead to the formation of 3-substituted indoles (Kasahara et al., 1986). The compound's reactivity is also evident in its electrocatalytic reduction in certain environments (Ding et al., 2010).

Physical Properties Analysis

The physical properties of 3-Bromoaniline, especially when modified with polyaniline, show interesting features. For example, the conductivity of poly(3-bromoaniline) is significantly lower than that of polyaniline, but copolymerization with polyaniline can increase its conductivity (Waware et al., 2017).

Chemical Properties Analysis

The chemical properties of 3-Bromoaniline derivatives have been explored through various spectroscopic and computational studies. These studies provide insights into the electronic properties, Frontier molecular orbitals, and non-linear optical behaviors, emphasizing the compound's potential in various applications (Karakas et al., 2008).

Scientific Research Applications

  • Organic Photovoltaic Devices : 4-Bromoanisole, a compound related to 3-Bromoaniline, is used as a processing additive in organic photovoltaic devices. It helps control phase separation and purity, improving morphology in polymer-polymer blends (Liu et al., 2012).

  • Chemical Synthesis : 3-Bromoaniline is involved in a Pd-catalyzed three-component reaction with carbon dioxide and isocyanides, resulting in N3-substituted quinazoline-2,4(1H,3H)-diones (Mampuys et al., 2017).

  • Anticancer Research : 3-Bromopyruvate (3BP), while not 3-Bromoaniline, is relevant as a potent anticancer agent that shows rapid toxicity to cancer cells without affecting normal tissues (Azevedo-Silva et al., 2016).

  • Regioselective Bromination : A method for regioselective bromination of aromatic amines using 3-Bromoaniline has been developed. It yields selective bromination without forming dibromides (Smith et al., 2002).

  • Nephrotoxicity Studies : Research on 3,5-dibromoaniline, a derivative of 3-Bromoaniline, showed it to be a potent nephrotoxicant in vitro (Hong et al., 2000).

  • Unnatural Tryptophans Synthesis : A new protocol using a Pd(0)/P(tBu)3 catalyst system allows efficient coupling of o-bromoanilines for producing unnatural tryptophans, showing the utility of bromoaniline derivatives in chemical synthesis (Chuang et al., 2016).

  • Detoxification in Soil Microorganisms : Soil microorganisms can acetylate p-Bromoaniline, possibly as a detoxification mechanism, competing with azobenzene formation and utilizing aniline formed by the metabolism of substituted urea herbicides (Tweedy et al., 1970).

  • Electrocatalytic Reduction of Bromate Ion : Polyaniline-modified electrodes, which can be enhanced with poly(aniline-co-3-bromoaniline) nanocomposites, are used for the electrocatalytic reduction of bromate ion, achieving high removal efficiency in aqueous solutions (Ding et al., 2010).

  • Electrical Conductivity : Poly(aniline-co-3-bromoaniline) nanocomposites can significantly increase the conductivity of polyaniline compared to pure polyaniline, showing applications in materials science (Waware et al., 2017).

  • Non-Linear Optical Properties : (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized and found to have notable non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021).

Safety And Hazards

3-Bromoaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-bromoaniline
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InChI

InChI=1S/C6H6BrN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DHYHYLGCQVVLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6BrN
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DSSTOX Substance ID

DTXSID4060448
Record name m-Bromoaniline
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Molecular Weight

172.02 g/mol
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Physical Description

Clear light yellow liquid; mp = 15-18 deg C; [Sigma-Aldrich MSDS]
Record name 3-Bromoaniline
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Vapor Pressure

0.04 [mmHg]
Record name 3-Bromoaniline
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Product Name

3-Bromoaniline

CAS RN

591-19-5
Record name 3-Bromoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,180
Citations
HDH Showalter, AJ Bridges, H Zhou… - Journal of medicinal …, 1999 - ACS Publications
… Condensation of 12 with 3-bromoaniline then provided the target analogue 36 of Table 1. … and could only be displaced slowly with 3-bromoaniline under quite drastic conditions in hot …
Number of citations: 156 pubs.acs.org
VA Rana, AD Vyas - Indian Journal of Physics, 2004 - core.ac.uk
… The results of study of 3bromoaniline and its mixture with 1-propanol arc presented in this paper. Our earlier reported results [9-11] on dielectric study of aniline, 2-bromoaniline, 4-…
Number of citations: 6 core.ac.uk
US Waware, AMS Hamouda, AS Hameed… - Journal of Materials …, 2017 - Springer
… copolymers of aniline and 3-bromoaniline, poly(aniline-co-3-bromoaniline) with different … Conductivity studies indicate that the copolymer with 10% 3-bromoaniline exhibits few–fold …
Number of citations: 9 link.springer.com
MAV Ribeiro da Silva, AI Ferreira… - Bulletin of the Chemical …, 2006 - journal.csj.jp
… 2-Bromoaniline, 4-bromoaniline, 2,4-dibromoaniline, 2,5-dibromoaniline, 2,6-dibromoaniline, and 2,4,6-tribromaniline were purified by vacuum sublimation, while 3-bromoaniline was …
Number of citations: 39 www.journal.csj.jp
B LIEDHOLM - Acta chemica Scandinavica. Series B. Organic …, 1984 - actachemscand.org
… halogenation of the reduction product, 3-bromoaniline, and of the substrate. The main product … When 3-bromoaniline with the addition of an equal amount of HBr was subjected to the …
Number of citations: 16 actachemscand.org
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
M Hemamalini, İ Kestek, EB Çınar, AA Agar… - Crystallography …, 2021 - Springer
… The title Schiff base compound (I), C 17 H 19 BrN 2 O, has been synthesized by the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde and 3-bromoaniline. The dihedral angle …
Number of citations: 2 link.springer.com
GO Rankin, MA Valentovic, DW Nicoll… - Journal of applied …, 1995 - Wiley Online Library
… in the aniline treatment group but decreased in the 3-bromoaniline group (Table 3). Liver … slices was decreased only in the 3-bromoaniline treatment group, while TEA accumulation was …
AD Vyas, VM Vashisth - Journal of molecular liquids, 1988 - Elsevier
… Results of our study on the dielectric absorption of 2-fluoroaniline, 4-fluoroaniline, 2-chloroaniline, 3-chloroaniline, 2-bromoaniline and 3-bromoaniline and their mixtures in dilute …
Number of citations: 3 www.sciencedirect.com
XH Wang, JX Yang, Q Lin, JH Chen - Acta Crystallographica Section …, 2012 - scripts.iucr.org
… The title compound, C 14 H 11 BrN 2 OS, was synthesized by the reaction of 1,2-benzothiazol-3(2H)-one with formalin and 3-bromoaniline in ethanol. The 1,2-benzothiazolone ring …
Number of citations: 7 scripts.iucr.org

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